molecular formula C20H21N5OS B2942191 N-(4-methylphenyl)-2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide CAS No. 921859-14-5

N-(4-methylphenyl)-2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide

Cat. No. B2942191
CAS RN: 921859-14-5
M. Wt: 379.48
InChI Key: CTNDASBGATYDHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C20H21N5OS and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylphenyl)-2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylphenyl)-2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Research has highlighted the synthesis of derivatives related to the chemical structure of interest for their anticancer properties. Studies demonstrate that certain derivatives exhibit selective cytotoxicity against human lung adenocarcinoma cells, showcasing high selectivity and potential for targeted cancer therapy (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Additionally, benzothiazole derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activity against a wide range of human tumor cell lines, identifying compounds with considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Applications

The antimicrobial potential of derivatives has been explored, with some compounds exhibiting promising antibacterial and antifungal activities. This includes studies on pyrazole-imidazole-triazole hybrids evaluated for antimicrobial activity, revealing compounds with significant potency (Punia, Verma, Kumar, Kumar, & Deswal, 2021). Additionally, novel synthesis approaches have led to compounds with notable antimicrobial and antituberculosis activity, further highlighting the compound's utility in combating infectious diseases (Güzeldemirci & Küçükbasmacı, 2010).

Anticonvulsant Activities

Derivatives of the compound have been synthesized and evaluated for their anticonvulsant activity, showcasing the potential of these compounds in the treatment of convulsive disorders. The studies suggest that certain structural modifications can lead to compounds with significant anticonvulsant activity, offering a pathway for the development of new therapeutic agents (Tarikogullari, Kilic Fatma, Erol, & Pabuccuoglu, 2010).

Antioxidant Activities

The antioxidant properties of some derivatives have also been investigated, with studies indicating that certain compounds exhibit excellent antioxidant activity, surpassing that of standard antioxidants like Ascorbic acid (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014). This suggests the potential of these compounds in oxidative stress-related conditions and diseases.

properties

IUPAC Name

N-(4-methylphenyl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-14-3-7-16(8-4-14)21-18(26)13-27-20-23-22-19-24(11-12-25(19)20)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNDASBGATYDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.